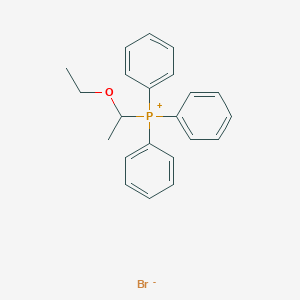
(1-Ethoxyethyl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxyethyl)(triphenyl)phosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group bonded to an ethoxyethyl moiety. This compound is often used in organic synthesis, particularly in the Wittig reaction, which is a key method for forming carbon-carbon double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For example, triphenylphosphine can react with ethyl bromide under controlled conditions to form the desired product . The reaction is usually carried out in a solvent such as acetone, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Ethoxyethyl)(triphenyl)phosphanium bromide primarily undergoes substitution reactions. It is a key reagent in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . This reaction is highly valuable in organic synthesis for constructing carbon-carbon double bonds.
Common Reagents and Conditions: The Wittig reaction involving this compound typically requires a strong base such as butyl lithium to generate the ylide intermediate . The reaction is carried out under anhydrous conditions to prevent the decomposition of the ylide .
Major Products: The major products of the Wittig reaction using this compound are alkenes and triphenylphosphine oxide . The specific alkene formed depends on the aldehyde or ketone used in the reaction.
Wissenschaftliche Forschungsanwendungen
(1-Ethoxyethyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organic compounds, including natural products and pharmaceuticals . In biology, it has been employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways . In medicine, it is used in the development of new drugs and therapeutic agents . Industrially, it is utilized in the production of fine chemicals and materials .
Wirkmechanismus
The mechanism of action of (1-Ethoxyethyl)(triphenyl)phosphanium bromide in the Wittig reaction involves the formation of a phosphorus ylide intermediate . This ylide then reacts with the carbonyl group of an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form a four-membered oxaphosphetane ring . The ring then decomposes to yield the desired alkene and triphenylphosphine oxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- (1-Ethoxycarbonyl)ethyl(triphenyl)phosphonium bromide
- (1-Propyl)triphenylphosphonium bromide
- (1-(Ethoxycarbonyl)ethyl)triphenylphosphonium bromide
Uniqueness: (1-Ethoxyethyl)(triphenyl)phosphanium bromide is unique due to its specific structure, which allows it to participate effectively in the Wittig reaction. Its ethoxyethyl group provides steric and electronic properties that can influence the reactivity and selectivity of the reaction, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
95209-71-5 |
|---|---|
Molekularformel |
C22H24BrOP |
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
1-ethoxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-3-23-19(2)24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DAZDGHUHFCKXJZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




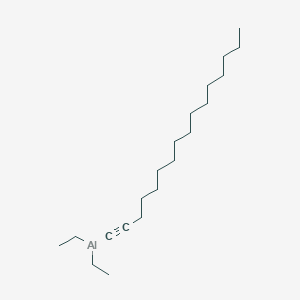



![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)

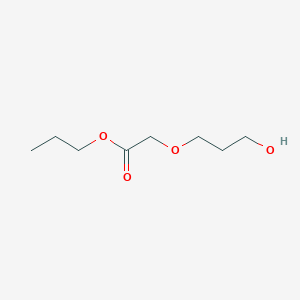

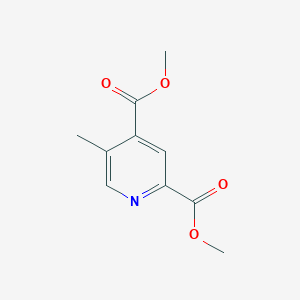
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
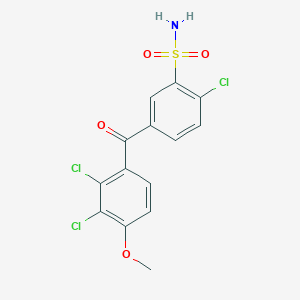
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
